molecular formula C14H14O3 B14441956 4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one CAS No. 73010-55-6

4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one

Katalognummer: B14441956
CAS-Nummer: 73010-55-6
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: RNVPXDMUSPVBIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes both benzyloxy and methoxy functional groups attached to a cyclohexa-2,5-dien-1-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of 4-methoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the benzyloxy group. The cyclohexa-2,5-dien-1-one core can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoquinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one core to a more saturated cyclohexanone structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Benzoquinone derivatives.

    Reduction: Cyclohexanone derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclohexa-2,5-dien-1-one core can undergo redox reactions, affecting cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but has a different core structure.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Similar functional groups but with an aldehyde core.

    4-(Benzyloxy)-2-hydroxybenzylidene: Contains a benzyloxy group and a hydroxyl group on a benzylidene core.

Uniqueness: 4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one is unique due to its combination of benzyloxy and methoxy groups on a cyclohexa-2,5-dien-1-one core, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

73010-55-6

Molekularformel

C14H14O3

Molekulargewicht

230.26 g/mol

IUPAC-Name

4-methoxy-4-phenylmethoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H14O3/c1-16-14(9-7-13(15)8-10-14)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI-Schlüssel

RNVPXDMUSPVBIZ-UHFFFAOYSA-N

Kanonische SMILES

COC1(C=CC(=O)C=C1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.